molecular formula C12H9F3N2O4 B2374097 Ethyl 2-cyano-2-(2-nitro-4-(trifluoromethyl)phenyl)acetate CAS No. 13544-04-2

Ethyl 2-cyano-2-(2-nitro-4-(trifluoromethyl)phenyl)acetate

Cat. No.: B2374097
CAS No.: 13544-04-2
M. Wt: 302.209
InChI Key: XZCXOZHXSNSXCU-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-2-(2-nitro-4-(trifluoromethyl)phenyl)acetate is a chemical compound with the molecular formula C12H9F3N2O4 It is known for its unique structural features, which include a cyano group, a nitro group, and a trifluoromethyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-cyano-2-(2-nitro-4-(trifluoromethyl)phenyl)acetate typically involves the reaction of ethyl cyanoacetate with 2-nitro-4-(trifluoromethyl)benzaldehyde under basic conditions. The reaction is often carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the formation of the desired product through a Knoevenagel condensation reaction .

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial production .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-cyano-2-(2-nitro-4-(trifluoromethyl)phenyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 2-cyano-2-(2-nitro-4-(trifluoromethyl)phenyl)acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-cyano-2-(2-nitro-4-(trifluoromethyl)phenyl)acetate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins .

Comparison with Similar Compounds

  • Ethyl cyanoacetate
  • 2-nitro-4-(trifluoromethyl)benzaldehyde
  • Ethyl 2-cyano-2-(2-nitro-4-methylphenyl)acetate

Comparison: Ethyl 2-cyano-2-(2-nitro-4-(trifluoromethyl)phenyl)acetate is unique due to the presence of both a nitro group and a trifluoromethyl group on the phenyl ring. This combination imparts distinct chemical properties, such as increased reactivity and enhanced biological activity, compared to similar compounds .

Properties

IUPAC Name

ethyl 2-cyano-2-[2-nitro-4-(trifluoromethyl)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O4/c1-2-21-11(18)9(6-16)8-4-3-7(12(13,14)15)5-10(8)17(19)20/h3-5,9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZCXOZHXSNSXCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C#N)C1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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